molecular formula C12H13FN6O2 B2404058 {4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine CAS No. 672918-95-5

{4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine

Cat. No.: B2404058
CAS No.: 672918-95-5
M. Wt: 292.274
InChI Key: HRCWOBZBZVTOQC-UHFFFAOYSA-N
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Description

{4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine is a pyrimidine derivative featuring a dimethylamine group at position 2, a 3-fluorophenylamino substituent at position 6, and a nitro group at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural versatility and biological relevance, particularly in antimicrobial and anticancer applications . The dimethylamine group enhances solubility and bioavailability compared to bulkier substituents, while the nitro group at position 5 may influence electronic properties and reactivity . The 3-fluorophenyl moiety introduces steric and electronic effects that could modulate target binding or metabolic stability .

Properties

IUPAC Name

4-N-(3-fluorophenyl)-2-N,2-N-dimethyl-5-nitropyrimidine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN6O2/c1-18(2)12-16-10(14)9(19(20)21)11(17-12)15-8-5-3-4-7(13)6-8/h3-6H,1-2H3,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCWOBZBZVTOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C(=N1)NC2=CC(=CC=C2)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluoroaniline with a nitropyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

{4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

{4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of {4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it could inhibit the activity of certain kinases involved in cell signaling, leading to reduced cell proliferation and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations and Structural Features

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Positions) Key Structural Differences vs. Target Compound Biological/Physical Properties References
2-({4-Amino-6-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-2-yl}amino)ethan-1-ol Ethoxyphenyl (position 6), ethanolamine (position 2) Ethoxy vs. 3-fluoro on phenyl; ethanolamine vs. dimethylamine Higher polarity due to hydroxyl group
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Methoxyphenylaminomethyl (position 5), methyl (position 6) Methyl at position 6 vs. nitro; methoxyphenyl vs. fluorophenyl Antibacterial, antifungal activity
5-(Aminomethyl)-6-(2,4-dichlorophenyl)-2-(3,5-dimethoxyphenyl)pyrimidin-4-amine Dichlorophenyl (position 6), dimethoxyphenyl (position 2) Dichloro vs. fluoro on phenyl; dimethoxyphenyl vs. dimethylamine Likely reduced solubility due to Cl

Structural and Electronic Analysis

  • Fluorophenyl vs. Other Aryl Groups : The 3-fluorophenyl group in the target compound may improve metabolic stability over ethoxy- or methoxy-substituted analogs due to reduced susceptibility to oxidative metabolism .
  • Dimethylamine vs. Ethanolamine: The dimethylamine group at position 2 likely confers greater lipophilicity compared to the hydroxyl-containing ethanolamine in BF24992, affecting membrane permeability .

Crystallographic and Conformational Comparisons

  • Dihedral angles between the pyrimidine core and substituents in related compounds (e.g., 12.8° in ) suggest that the target compound’s 3-fluorophenyl group may adopt a similar near-coplanar orientation, optimizing π-π stacking in target binding .

Biological Activity

{4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine is a pyrimidine derivative that has shown promise in various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which influence its interaction with biological targets, leading to potential therapeutic applications.

Chemical Structure and Synthesis

The compound's chemical structure includes a 5-nitropyrimidine core with amino and dimethylamine substituents. Its synthesis typically involves multi-step reactions starting from readily available precursors, utilizing palladium-catalyzed coupling reactions to introduce the 3-fluorophenyl group. The synthesis can be optimized for yield and purity through techniques like continuous flow reactors and chromatographic purification.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It is hypothesized to act as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. This modulation can lead to effects such as reduced cell proliferation and inflammation, making it a candidate for anti-inflammatory and anticancer therapies .

Anticancer Potential

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example, related nitropyrimidine derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .

CompoundCell LineIC50 (µM)
Compound ADLD-1 (Colon cancer)4.4
Compound BT24 (Bladder cancer)13.1
Compound CSH-SY-5Y (Neuroblastoma)11.4

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Related studies indicate that nitropyrimidine derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging significantly based on structural variations.

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Candida albicans (fungal)16.69 - 78.23

These findings suggest that the presence of electron-withdrawing groups like the nitro group enhances the compound's binding affinity to bacterial targets, contributing to its antimicrobial efficacy .

Case Studies

  • Inhibition of PRMT1 : A study highlighted the structure-activity relationship (SAR) of related compounds showing that modifications led to significant inhibition of protein arginine methyltransferase 1 (PRMT1), a target in cancer therapy. The most potent analogs exhibited IC50 values as low as 2 µM against PRMT1, demonstrating the potential of pyrimidine derivatives in cancer treatment .
  • Antimicrobial Efficacy : Another research effort evaluated a series of pyrimidine derivatives for their antimicrobial effects, noting that certain substitutions improved activity against specific strains, showcasing the importance of structural optimization in drug design .

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